UNC9975

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

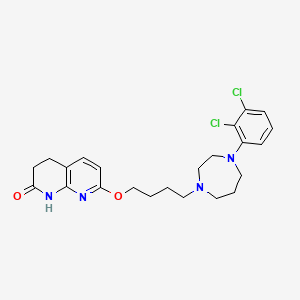

C23H28Cl2N4O2 |

|---|---|

分子量 |

463.4 g/mol |

IUPAC名 |

7-[4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C23H28Cl2N4O2/c24-18-5-3-6-19(22(18)25)29-13-4-12-28(14-15-29)11-1-2-16-31-21-10-8-17-7-9-20(30)26-23(17)27-21/h3,5-6,8,10H,1-2,4,7,9,11-16H2,(H,26,27,30) |

InChIキー |

JQSRFMXTGAVHIR-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN(C1)C2=C(C(=CC=C2)Cl)Cl)CCCCOC3=NC4=C(CCC(=O)N4)C=C3 |

製品の起源 |

United States |

Foundational & Exploratory

UNC9975: A Deep Dive into its Mechanism of Action as a Biased Dopamine D2 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9975 is a novel pharmacological tool with a unique mechanism of action at the dopamine (B1211576) D2 receptor (D2R). It acts as a biased ligand, selectively activating β-arrestin-mediated signaling pathways while simultaneously antagonizing the canonical G protein-coupled signaling cascade. This functional selectivity confers upon this compound a distinct pharmacological profile, demonstrating antipsychotic-like efficacy in preclinical models without the motoric side effects commonly associated with typical and atypical antipsychotics. This whitepaper provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with the D2R, its impact on downstream signaling events, and the experimental methodologies used to elucidate its action.

Introduction: The Concept of Biased Agonism at the D2 Receptor

The dopamine D2 receptor, a class A G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs. Traditionally, D2R ligands have been classified as agonists or antagonists based on their ability to stimulate or block G protein-mediated signaling, primarily through the Gαi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, it is now understood that GPCRs can signal through multiple pathways, including G protein-independent pathways mediated by β-arrestins.

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This compound is a prime example of a β-arrestin-biased D2R ligand.[1][2] It was developed through a chemical modification of the aripiprazole (B633) scaffold to create a molecule that favors β-arrestin recruitment and signaling over G protein activation.[1][2] This biased activity is thought to contribute to its unique therapeutic profile.

Mechanism of Action of this compound

The core mechanism of this compound revolves around its differential engagement of the two major signaling arms of the D2R:

-

Antagonism of Gαi-Mediated Signaling: this compound does not activate the canonical Gαi-coupled signaling pathway.[3][4] In cellular assays, it fails to inhibit isoproterenol-stimulated cAMP production, a hallmark of D2R Gαi activation.[3][4] This antagonistic action at the G protein pathway is crucial to its antipsychotic potential, as excessive dopamine signaling through this pathway is implicated in the positive symptoms of schizophrenia.

-

Partial Agonism of β-Arrestin-2 Signaling: In contrast to its effect on G protein signaling, this compound acts as a partial agonist for the recruitment and interaction of β-arrestin-2 with the D2R.[1][2] This engagement of the β-arrestin pathway is believed to be responsible for the therapeutic effects of this compound while mitigating the motor side effects.[1][3] Preclinical studies have shown that the antipsychotic-like activity of this compound is attenuated in β-arrestin-2 knockout mice, highlighting the importance of this pathway.[1][2]

This dual activity—G protein antagonism and β-arrestin partial agonism—defines this compound as a functionally selective ligand.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the pharmacological activity of this compound and related compounds from published studies.

Table 1: In Vitro Pharmacological Profile of this compound and Reference Compounds at the Dopamine D2 Receptor

| Compound | D2R Binding Affinity (Ki, nM) | D2-mediated cAMP Inhibition (pEC50) | D2-mediated cAMP Inhibition (Emax, %) | β-arrestin-2 Recruitment (pEC50) | β-arrestin-2 Recruitment (Emax, %) |

| This compound | < 10 | Inactive | 13 | 8.37 ± 0.11 | 48 ± 6 |

| Aripiprazole | < 10 | 7.4 ± 0.1 | 51 ± 5 | 8.10 ± 0.28 | 71 ± 9 |

| Quinpirole | N/A | 8.49 ± 0.07 | 100 ± 3 | N/A | N/A |

Data compiled from Allen et al., 2011.[1][3]

Table 2: In Vivo Antipsychotic-like Activity of this compound

| Compound | d-amphetamine-induced hyperlocomotion (ED50, mg/kg) |

| This compound | 0.38 |

| Aripiprazole | 0.36 |

Data from Allen et al., 2011.[3]

Experimental Protocols

D2-Mediated cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cAMP following stimulation of adenylyl cyclase.

-

Cell Line: HEK293T cells transiently expressing the human dopamine D2 receptor and a GloSensor-22F cAMP biosensor.

-

Protocol:

-

Cells are plated in 384-well plates.

-

Cells are incubated with the test compound (e.g., this compound) at various concentrations.

-

Isoproterenol is added to stimulate cAMP production.

-

Luminescence, which is inversely proportional to cAMP levels, is measured using a plate reader.

-

Data are normalized to the response of a full agonist (e.g., quinpirole) and a vehicle control.

-

β-Arrestin-2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay quantifies the interaction between the D2R and β-arrestin-2.

-

Cell Line: HEK293T cells co-expressing the D2R fused to Renilla luciferase (D2R-Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., Venus-β-arrestin-2).

-

Protocol:

-

Cells are plated in 96-well plates.

-

The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.

-

The test compound is added at various concentrations.

-

The BRET signal, which is the ratio of the light emitted by the acceptor fluorophore to the light emitted by the donor luciferase, is measured. An increase in the BRET signal indicates receptor-β-arrestin-2 proximity.

-

d-Amphetamine-Induced Hyperlocomotion in Mice

This is a standard in vivo model to assess the antipsychotic-like activity of a compound.

-

Animals: Inbred C57BL/6 mice.

-

Protocol:

-

Mice are habituated to the locomotor activity chambers.

-

The test compound (e.g., this compound) or vehicle is administered via intraperitoneal (i.p.) injection.

-

After a set pre-treatment time (e.g., 30 minutes), d-amphetamine is administered (i.p.) to induce hyperlocomotion.

-

Locomotor activity (distance traveled) is recorded for a specified duration.

-

The ability of the test compound to inhibit d-amphetamine-induced hyperlocomotion is quantified.

-

Visualizations

Signaling Pathways

References

- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

UNC9975: A β-Arrestin-Biased Dopamine D2 Receptor Agonist for Advanced Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC9975 is a novel and potent dopamine (B1211576) D2 receptor (D2R) ligand that exhibits significant functional selectivity, acting as a β-arrestin-biased agonist.[1][2][3] Unlike traditional D2R agonists that activate both G-protein and β-arrestin signaling pathways, this compound preferentially engages β-arrestin-2 while simultaneously acting as an antagonist of Gαi-regulated cAMP production.[1][3][4] This unique pharmacological profile makes this compound an invaluable tool for dissecting the distinct roles of these two signaling cascades in both normal physiology and pathological conditions. In vivo studies have demonstrated its potential as an antipsychotic agent with a reduced propensity for motor side effects, highlighting the therapeutic promise of targeting β-arrestin-mediated signaling.[1][3][5] This document provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols, and a visual representation of its mechanism of action.

Introduction to this compound and Biased Agonism

The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications.[6][[“]] Traditional D2R ligands modulate the canonical G-protein signaling pathway, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[8][9] However, D2R activation also triggers a non-canonical, G-protein-independent pathway mediated by β-arrestins.[6][10] The concept of "biased agonism" or "functional selectivity" describes the ability of certain ligands to preferentially activate one of these signaling pathways over the other.[9][11]

This compound, derived from the aripiprazole (B633) scaffold, is a pioneering example of a β-arrestin-biased D2R agonist.[3][11][12] It was developed to specifically probe the therapeutic potential of modulating the β-arrestin signaling pathway in psychiatric disorders.[3][13] this compound's unique profile as a G-protein antagonist and a β-arrestin partial agonist offers a novel approach to drug discovery, potentially leading to therapies with improved efficacy and fewer side effects.[1][3]

Quantitative Pharmacological Profile of this compound

The pharmacological characteristics of this compound have been extensively evaluated in various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis with other relevant compounds.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | D2R | D3R | D1R | D4R | D5R | H1R |

| This compound | < 10 | High Affinity | Low Affinity | Low Affinity | Low Affinity | < 10 |

| Aripiprazole | < 10 | High Affinity | Low Affinity | Low Affinity | Low Affinity | - |

| UNC0006 | < 10 | High Affinity | Low Affinity | Low Affinity | Low Affinity | - |

| UNC9994 | 79 | High Affinity | Low Affinity | Low Affinity | Low Affinity | - |

Data compiled from Allen et al., 2011.[1][9]

Table 2: In Vitro Functional Activity at the D2 Receptor

| Compound | Gαi-cAMP Inhibition (GloSensor™) | β-Arrestin-2 Recruitment (Tango) | β-Arrestin-2 Recruitment (BRET) |

| EC50 (nM) | Emax (%) | EC50 (nM) | |

| This compound | No Agonist Activity | - | 5.7 |

| Aripiprazole | 38 | 51 ± 5 | 3.4 |

| Quinpirole | 3.2 | 100 ± 3 | 56 |

| UNC0006 | No Agonist Activity | - | 3.2 |

| UNC9994 | No Agonist Activity | - | 448 |

Data compiled from Allen et al., 2011.[1][4]

Table 3: In Vivo Antipsychotic-like Activity

| Compound | d-Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) |

| This compound | 0.38 |

| Aripiprazole | 0.36 |

Data compiled from Allen et al., 2011.[1]

Signaling Pathways and Mechanism of Action

This compound's biased agonism at the D2R results in a distinct signaling cascade compared to balanced agonists like dopamine or partial agonists like aripiprazole.

Canonical G-Protein Signaling Pathway

The canonical D2R signaling pathway involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.[8][14] this compound acts as an antagonist at this pathway, meaning it does not initiate this signaling cascade and can block the effects of agonists that do.[1][4]

Caption: this compound antagonism of the D2R G-protein pathway.

β-Arrestin-Mediated Signaling Pathway

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[10] β-arrestins not only desensitize G-protein signaling but also act as scaffolds for various signaling proteins, initiating a distinct wave of cellular responses.[6] this compound functions as a partial agonist for the recruitment of β-arrestin-2 to the D2R.[1][3] This pathway is implicated in the antipsychotic-like effects of this compound.[1][5]

Caption: this compound agonism of the D2R β-arrestin pathway.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from HEK293T cells stably expressing the human dopamine D2 receptor are prepared.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at pH 7.4, is used.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., haloperidol).

-

Equilibration: The reaction is allowed to incubate at room temperature to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Gαi-Mediated cAMP Inhibition Assay (GloSensor™)

This assay measures the ability of a compound to inhibit cAMP production, indicating its activity at the Gαi-coupled pathway.

References

- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 5. pnas.org [pnas.org]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. tandfonline.com [tandfonline.com]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of UNC9975: A Technical Whitepaper on a Novel β-Arrestin-Biased Dopamine D2 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of UNC9975, a novel and selective β-arrestin-biased agonist for the dopamine (B1211576) D2 receptor (D2R). Discovered through a robust, diversity-oriented modification of the aripiprazole (B633) scaffold, this compound represents a significant advancement in the development of functionally selective ligands for G-protein coupled receptors (GPCRs). Unlike traditional D2R agonists that activate both G-protein and β-arrestin signaling pathways, this compound exhibits a remarkable bias towards the β-arrestin pathway, while acting as an antagonist at the Gαi/o-mediated signaling cascade. This unique pharmacological profile has positioned this compound as a valuable chemical probe for dissecting the distinct roles of these signaling pathways and as a promising lead compound for the development of novel antipsychotics with potentially fewer side effects. This guide details the discovery, synthesis, and in-depth pharmacological characterization of this compound, including its binding kinetics, functional activity, and in vivo efficacy.

Discovery and Rationale

The discovery of this compound was driven by the need to elucidate the specific contributions of G-protein-dependent and β-arrestin-dependent signaling pathways downstream of the dopamine D2 receptor, which is a key target for antipsychotic drugs.[1][2] Traditional antipsychotics often lead to undesirable side effects, such as motor disturbances, which are thought to be associated with their action on G-protein signaling.[3] The hypothesis was that a ligand capable of selectively activating the β-arrestin pathway, while blocking the G-protein pathway, could retain antipsychotic efficacy with a reduced side-effect profile.

This compound was identified through a medicinal chemistry campaign that systematically modified the structure of aripiprazole, a known D2R partial agonist.[1][3] This effort led to the identification of a series of compounds with unprecedented β-arrestin bias, with this compound emerging as a lead candidate due to its potent and selective profile.[1][3]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process starting from commercially available materials. A detailed, step-by-step protocol is provided below, based on the methods published in the supplementary information of Allen et al., 2011.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-hydroxy-3,4-dihydroquinolin-2(1H)-one

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

-

To a solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in DMF, add an excess of 1,4-dibromobutane and K₂CO₃.

-

Heat the reaction mixture at 80°C for 4 hours.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

-

-

Step 2: Coupling with 1-(2,3-dichlorophenyl)piperazine.

-

To a solution of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one in DMF, add 1-(2,3-dichlorophenyl)piperazine and K₂CO₃.

-

Heat the reaction mixture at 80°C for 12 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

In Vitro Pharmacology

The pharmacological profile of this compound has been extensively characterized through a battery of in vitro assays to determine its binding affinity and functional activity at the dopamine D2 receptor.

Receptor Binding Affinity

Radioligand binding assays were performed to determine the affinity of this compound for the dopamine D2 receptor. These experiments typically utilize membranes from cells expressing the D2 receptor and a radiolabeled antagonist, such as [³H]spiperone.

Table 1: Radioligand Binding Affinities of this compound and Reference Compounds at Dopamine Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D1 Ki (nM) |

| This compound | 2.6 | <10 | 1,040 |

| Aripiprazole | 8.0 | <10 | 895 |

Data sourced from Allen et al., 2011.

Functional Activity

The functional selectivity of this compound was assessed in cell-based assays measuring both G-protein-dependent and β-arrestin-dependent signaling pathways.

The effect of this compound on Gαi/o-mediated signaling was evaluated by measuring its ability to inhibit forskolin-stimulated cAMP production in HEK293 cells expressing the D2 receptor.

Table 2: Functional Potency and Efficacy of this compound in G-Protein (cAMP) and β-Arrestin Recruitment Assays

| Compound | G-Protein (cAMP) EC₅₀ (nM) | G-Protein (cAMP) Eₘₐₓ (%) | β-Arrestin Recruitment EC₅₀ (nM) | β-Arrestin Recruitment Eₘₐₓ (%) |

| This compound | Inactive | - | 1.1 | 43 |

| Aripiprazole | 38 | 51 | 2.4 | 73 |

| Quinpirole (Full Agonist) | 3.2 | 100 | 2.0 | 100 |

Data sourced from Allen et al., 2011.

As shown in Table 2, this compound did not produce any significant inhibition of cAMP production, indicating its antagonistic activity at the G-protein pathway.[3]

The ability of this compound to promote the recruitment of β-arrestin-2 to the D2 receptor was measured using a Tango assay in HTLA cells.[3]

This compound was found to be a potent partial agonist for β-arrestin-2 recruitment, with an EC₅₀ of 1.1 nM and an Eₘₐₓ of 43% relative to the full agonist quinpirole.[3] This demonstrates its clear bias towards the β-arrestin signaling pathway.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action at the D2 Receptor

The following diagram illustrates the biased signaling mechanism of this compound at the dopamine D2 receptor.

Caption: Biased agonism of this compound at the D2R.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical experimental workflow for the in vitro characterization of a biased ligand like this compound.

Caption: Workflow for in vitro characterization.

In Vivo Pharmacology and Pharmacokinetics

The in vivo effects of this compound have been evaluated in preclinical models to assess its potential as an antipsychotic agent.

Antipsychotic-like Activity

In mouse models, this compound has demonstrated potent antipsychotic-like activity by inhibiting hyperlocomotion induced by psychostimulants such as amphetamine.[3] Importantly, this antipsychotic effect was shown to be dependent on the presence of β-arrestin-2, as the efficacy of this compound was significantly attenuated in β-arrestin-2 knockout mice.[3]

Motor Side-Effect Profile

A key feature of this compound is its reduced propensity to induce motor side effects, such as catalepsy, which are commonly associated with typical antipsychotics.[3] In wild-type mice, this compound did not induce catalepsy at doses that were effective in the antipsychotic models.[3] However, in β-arrestin-2 knockout mice, this compound did induce catalepsy, further supporting the hypothesis that β-arrestin signaling is protective against these motor side effects.[3]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has excellent central nervous system (CNS) penetration and a favorable pharmacokinetic profile for in vivo studies.

Table 3: Pharmacokinetic Parameters of this compound and Aripiprazole in Mice

| Parameter | This compound | Aripiprazole |

| Brain Exposure (AUC₀₋₂₄h) | Lower | Higher |

| Brain Half-life (t₁/₂) | Longer | Shorter |

| Brain/Plasma Ratio (24h) | Higher | Lower |

Qualitative data sourced from Allen et al., 2011.[3]

Conclusion

This compound is a pioneering example of a β-arrestin-biased dopamine D2 receptor ligand. Its unique pharmacological profile, characterized by potent and partial agonism at the β-arrestin pathway and antagonism at the G-protein pathway, makes it an invaluable tool for neuropharmacology research. The preclinical data suggest that targeting the D2R-β-arrestin pathway with biased agonists like this compound could be a viable strategy for developing novel antipsychotics with improved safety and tolerability. Further research and development of this compound and analogous compounds are warranted to fully explore their therapeutic potential.

References

- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Biased Signaling of UNC9975 at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UNC9975, a novel and functionally selective ligand for the dopamine (B1211576) D2 receptor (D2R). This compound exhibits a unique signaling profile, acting as a potent β-arrestin-biased agonist while simultaneously antagonizing the canonical G protein-mediated signaling pathway. This biased agonism presents a promising avenue for the development of new therapeutics, particularly in the realm of neuropsychiatric disorders, with the potential for improved efficacy and reduced side effects.[1][2][3] This document details the quantitative pharmacology of this compound, outlines the experimental protocols used to characterize its signaling properties, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Pharmacology of this compound

This compound was developed through a diversity-oriented modification of the aripiprazole (B633) scaffold.[1][2] Its pharmacological profile is characterized by high affinity for the D2R and a profound bias towards the β-arrestin signaling cascade over the G protein pathway.

Receptor Binding Affinity

This compound demonstrates high-affinity binding to the dopamine D2 receptor, comparable to the atypical antipsychotic aripiprazole. Its binding affinity has been determined through radioligand competition binding assays.

| Compound | D2R Ki (nM) |

| This compound | < 10 |

| Aripiprazole | < 10 |

| UNC9994 | 79 |

Table 1: Comparative binding affinities of this compound and related compounds for the dopamine D2 receptor. Data sourced from antagonist radioligand competition binding assays.[1][4]

Functional Activity at D2R Signaling Pathways

This compound's defining characteristic is its functional selectivity. It fails to activate the Gi-mediated inhibition of cAMP production but potently promotes the interaction between the D2R and β-arrestin-2.[1][4]

Gi-Mediated cAMP Inhibition

In assays measuring the inhibition of isoproterenol-stimulated cAMP production in HEK293T cells expressing the D2R, this compound did not show any agonist activity. This is in stark contrast to the full agonist quinpirole (B1680403) and the partial agonist aripiprazole.[1][4]

| Compound | pEC50 | Emax (%) | Activity |

| This compound | - | 0 | Antagonist |

| Aripiprazole | 7.4 ± 0.1 | 51 ± 5 | Partial Agonist |

| Quinpirole | 8.49 ± 0.07 | 100 ± 3 | Full Agonist |

Table 2: Functional activity of this compound in the D2R-mediated Gi-coupled cAMP production assay.[1]

β-Arrestin-2 Recruitment

This compound acts as a potent partial agonist in recruiting β-arrestin-2 to the D2R. This has been demonstrated using multiple assay formats, including the Tango assay and Bioluminescence Resonance Energy Transfer (BRET) based assays.

| Assay Type | Compound | pEC50 | Emax (%) |

| β-Arrestin Tango Assay | This compound | 8.24 ± 0.20 | 19 ± 1 |

| Aripiprazole | 8.47 ± 0.08 | 51 ± 1 | |

| Quinpirole | 7.25 ± 0.04 | 100 ± 2 | |

| β-Arrestin BRET Assay | This compound | 8.22 ± 0.49 | 20 ± 3 |

| Aripiprazole | 6.84 ± 0.18 | 47 ± 4 | |

| Quinpirole | 8.17 ± 0.15 | 100 ± 5 |

Table 3: Partial agonist activity of this compound in D2R-mediated β-arrestin-2 recruitment assays.[1][4]

Signaling Pathways

The dopamine D2 receptor can signal through two primary pathways upon ligand binding: a canonical G protein-dependent pathway and a non-canonical β-arrestin-dependent pathway. This compound selectively activates the latter.

References

- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GloSensor™ Technology [promega.com]

- 4. GloSensor™ cAMP Assay Protocol [promega.jp]

UNC9975: A Technical Guide to a β-Arrestin-Biased Dopamine D2 Receptor Ligand for Investigating Functional Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UNC9975, a pivotal chemical probe used to explore the functional selectivity of G protein-coupled receptors (GPCRs), specifically the dopamine (B1211576) D2 receptor (D2R). This compound's unique signaling profile, where it preferentially activates one downstream pathway over another, makes it an invaluable tool for dissecting the complex signaling mechanisms that underlie both the therapeutic effects and side effects of antipsychotic drugs.

Introduction to Functional Selectivity and this compound

G protein-coupled receptors are not simple on/off switches. Upon activation by a ligand, they can engage multiple intracellular signaling pathways, most notably G protein-dependent pathways and β-arrestin-dependent pathways. The concept of "functional selectivity" or "biased agonism" describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one of these pathways.[1]

This compound is a derivative of the atypical antipsychotic aripiprazole (B633) and was identified as a potent and unprecedented β-arrestin-biased D2R ligand.[2][3][4] It exhibits a unique pharmacological profile:

-

Antagonist of Gαi-protein signaling : It does not activate, and in fact blocks, the canonical G protein pathway, which is responsible for inhibiting the production of cyclic AMP (cAMP).[2][3][5]

-

Partial Agonist of β-arrestin-2 signaling : It promotes the recruitment and interaction of β-arrestin-2 with the D2 receptor.[2][3][5]

This biased signaling is significant because it allows researchers to isolate and study the physiological consequences of the β-arrestin pathway in the absence of G protein signaling. Studies have shown that this β-arrestin signaling is a major contributor to antipsychotic efficacy while being protective against the motor side effects (e.g., catalepsy) commonly associated with D2R antagonism.[2][4]

Core Pharmacological Data of this compound

The functional selectivity of this compound is quantified through various in vitro assays that measure its binding affinity and its potency and efficacy at distinct signaling pathways.

Binding Affinity

This compound demonstrates high affinity for dopamine D2 and D3 receptors, with lower affinity for other dopamine receptor subtypes.[2]

Table 1: Radioligand Binding Affinities (Ki, nM) of this compound and Reference Compounds

| Compound | D2R | D3R | D1R | D4R | D5R |

|---|---|---|---|---|---|

| This compound | < 10 | High Affinity | Low Affinity | Low Affinity | Low Affinity |

| Aripiprazole | < 10 | High Affinity | Low Affinity | Low Affinity | Low Affinity |

Data sourced from Allen et al., 2011.[2]

Functional Activity at D2R Signaling Pathways

The hallmark of this compound is its divergence in functional activity between the G protein and β-arrestin pathways.

Table 2: Functional Potency (EC50) and Efficacy (Emax) at D2R

| Assay | Parameter | This compound | Aripiprazole | Quinpirole (Full Agonist) |

|---|---|---|---|---|

| Gαi-mediated cAMP Inhibition | EC50 (nM) | Inactive | 38 | 3.2 |

| Emax (%) | 0 | 51 ± 5 | 100 ± 3 | |

| β-arrestin-2 Recruitment | EC50 (nM) | 5.7 | 3.4 | N/A |

| Emax (%) | 19 ± 1 | 51 ± 1 | N/A |

Data represents activity in HEK293T cells. Sourced from Allen et al., 2011.[2][6]

Visualizing the Mechanism of this compound

The diagrams below illustrate the concept of D2R functional selectivity and the unique mechanism of this compound.

Caption: Dopamine D2 Receptor (D2R) can signal via two main pathways.

Caption: this compound selectively activates β-arrestin signaling at the D2R.

Experimental Protocols for Studying Functional Selectivity

Detailed methodologies are crucial for accurately characterizing biased ligands like this compound. The following are summaries of key experimental protocols used in its discovery and validation.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective : To measure how effectively this compound competes with a known radiolabeled ligand for binding to the D2 receptor.

-

Cell Line : HEK293T cells transiently expressing the human dopamine D2 receptor.

-

Protocol Summary :

-

Prepare cell membrane homogenates from the transfected HEK293T cells.

-

Incubate the membranes with a fixed concentration of a high-affinity D2R radioligand (e.g., [³H]spiperone).

-

Add varying concentrations of the unlabeled competitor compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Gαi-Mediated cAMP Inhibition Assay

This functional assay measures a compound's ability to activate the Gαi protein pathway, which results in the inhibition of cAMP production.

-

Objective : To determine if this compound acts as an agonist, antagonist, or inverse agonist at the Gαi pathway.

-

Cell Line : HEK293T cells co-expressing the D2R and a cAMP biosensor (e.g., GloSensor-22F).[2]

-

Protocol Summary :

-

Plate the engineered HEK293T cells in a multi-well plate.

-

Stimulate adenylyl cyclase with a compound like isoproterenol (B85558) or forskolin (B1673556) to increase basal cAMP levels.

-

Treat the cells with varying concentrations of this compound. A full agonist (e.g., quinpirole) and a partial agonist (e.g., aripiprazole) are used as controls.[2]

-

Incubate for a specified period (e.g., 15 minutes).

-

Measure the luminescence signal from the GloSensor, which correlates inversely with cAMP levels.

-

Plot the data as a dose-response curve to determine EC50 and Emax values. This compound shows no activation in this assay.[2]

-

β-Arrestin-2 Recruitment Assay

This assay directly measures the interaction between the D2R and β-arrestin-2, a key step in the non-canonical signaling pathway.

-

Objective : To quantify the ability of this compound to promote the recruitment of β-arrestin-2 to the D2R.

-

Assay System : DiscoveRx PathHunter or BRET (Bioluminescence Resonance Energy Transfer) based assays are commonly used.[7]

-

Protocol Summary (PathHunter Principle) :

-

Use a cell line engineered to express two fusion proteins: the D2R fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to the larger, complementary enzyme fragment (Enzyme Acceptor).

-

Plate the cells and treat them with varying concentrations of this compound.

-

If this compound induces the interaction between D2R and β-arrestin-2, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme.

-

Add a substrate that produces a chemiluminescent signal when cleaved by the active enzyme.

-

Measure the light output, which is directly proportional to the extent of β-arrestin-2 recruitment.

-

Generate a dose-response curve to determine EC50 and Emax values.

-

Caption: A typical experimental workflow to characterize a biased D2R ligand.

In Vivo Relevance

The functional selectivity of this compound observed in vitro translates to a distinct in vivo profile. In mouse models, this compound demonstrated potent antipsychotic-like activity, comparable to existing drugs, but without inducing catalepsy, a proxy for extrapyramidal motor side effects.[2] Critically, the antipsychotic effects of this compound were significantly reduced or eliminated in β-arrestin-2 knockout mice, confirming that its therapeutic-like actions are mediated through the β-arrestin pathway.[2][3]

Conclusion

This compound is a powerful chemical probe that has been instrumental in validating the hypothesis that biased agonism at the D2R can separate therapeutic effects from adverse side effects. For researchers in neuroscience and drug development, this compound and similar compounds provide an essential means to:

-

Dissect the specific roles of G protein versus β-arrestin signaling in health and disease.

-

Probe the structural basis of receptor-ligand interactions that lead to biased signaling.

-

Provide a proof-of-concept for the development of a new generation of safer and more effective antipsychotic drugs with tailored signaling profiles.

References

- 1. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antipsychotic Potential of UNC9975: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the investigation of UNC9975 as a potential antipsychotic agent. This compound is a novel, β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) ligand, a mechanism that holds promise for separating antipsychotic efficacy from the motor side effects that characterize many current treatments.[1][2][3] This document compiles key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Core Concept: β-Arrestin-Biased D2R Agonism

This compound was developed from the structural scaffold of the atypical antipsychotic aripiprazole (B633).[2][3][4] It is distinguished by its functional selectivity at the D2R. Unlike traditional antipsychotics that act as antagonists or partial agonists at both G-protein and β-arrestin signaling pathways, this compound is an antagonist of Gαi-mediated cAMP production while simultaneously acting as a partial agonist for β-arrestin-2 recruitment.[1][2][3][5] This unique profile suggests that the therapeutic effects of D2R modulation may be mediated through β-arrestin signaling, while the undesirable extrapyramidal side effects (EPS) are linked to G-protein pathway modulation.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound, with aripiprazole included for comparison.

Table 1: Receptor Binding Affinities (Ki, nM)

| Target | This compound | Aripiprazole |

| Dopamine D2 | < 10 | < 10 |

| Dopamine D3 | High Affinity | High Affinity |

| Dopamine D1, D4, D5 | Low Affinity | Low Affinity |

| Serotonin 5-HT2A | Moderate to High | Moderate to High |

| Histamine H1 | < 10 | Not Reported |

Data compiled from Allen et al., 2011.[1]

Table 2: In Vitro Functional Activity

| Assay | Parameter | This compound | Aripiprazole | Quinpirole (B1680403) (Full Agonist) |

| D2R Gαi-mediated cAMP Inhibition | EC50 (nM) | No Agonist Activity | 38 | 3.2 |

| Emax (%) | N/A | 51 | 100 | |

| D2R β-Arrestin-2 Recruitment | EC50 (nM) | < 10 | Potent | Potent |

| Agonist Type | Partial Agonist | Partial Agonist | Full Agonist |

Data compiled from Allen et al., 2011.[1]

Table 3: In Vivo Antipsychotic-Like Efficacy and Side Effect Profile

| Assay | Parameter | This compound | Aripiprazole | Haloperidol (B65202) (Typical Antipsychotic) |

| d-Amphetamine-Induced Hyperlocomotion | ED50 (mg/kg) | 0.38 | 0.36 | Not Reported |

| Catalepsy (5.0 mg/kg) in Wild-Type Mice | Catalepsy Induction | No | No | Yes (at 2.0 mg/kg) |

| Catalepsy (5.0 mg/kg) in β-Arrestin-2 KO Mice | Catalepsy Induction | Yes | No | Yes (at 2.0 mg/kg) |

Data compiled from Allen et al., 2011.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action at the D2 Receptor

The diagram below illustrates the biased signaling of this compound at the dopamine D2 receptor. While it blocks the canonical G-protein signaling pathway, it promotes the recruitment of β-arrestin-2, which is hypothesized to be crucial for its antipsychotic effects without inducing motor side effects.

Caption: this compound's biased agonism at the D2R.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical experimental workflow used to characterize the antipsychotic potential of a compound like this compound.

Caption: Preclinical workflow for this compound evaluation.

Logical Relationship of Biased Agonism and In Vivo Effects

The following diagram illustrates the logical connection between this compound's in vitro functional selectivity and its observed in vivo effects in wild-type versus β-arrestin-2 knockout mice.

Caption: Logic of this compound's effects in different mouse models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in Allen et al., 2011.[1]

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the target receptor.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of this compound.

-

Incubate the plates to allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

-

Rapidly filter the contents of each well through the filter plates to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

D2-Mediated Gαi-Coupled cAMP Production Assay

-

Objective: To measure the effect of this compound on Gαi protein signaling downstream of the D2 receptor.

-

Materials:

-

HEK293 cells co-expressing the human D2 receptor and a cAMP biosensor (e.g., GloSensor-22F).

-

Isoproterenol (B85558) (a β-adrenergic agonist used to stimulate cAMP production).

-

This compound, aripiprazole, and quinpirole at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Plate the engineered HEK293 cells in a 96-well plate.

-

Pre-treat the cells with the test compounds (this compound, aripiprazole, quinpirole) at various concentrations.

-

Stimulate the cells with isoproterenol to induce cAMP production.

-

Measure the luminescence signal from the cAMP biosensor, which correlates with the intracellular cAMP levels.

-

A decrease in the isoproterenol-stimulated signal indicates Gαi activation.

-

Plot the data as a dose-response curve to determine EC50 and Emax values. This compound shows no agonism in this assay, indicating it antagonizes the Gαi pathway.[1]

-

D2-Mediated β-Arrestin-2 Recruitment Assay (Tango Assay)

-

Objective: To quantify the ability of this compound to promote the interaction between the D2 receptor and β-arrestin-2.

-

Materials:

-

Cells engineered for the Tango assay, which typically involves a D2 receptor fused to a transcription factor and β-arrestin-2 fused to a protease. Ligand-induced interaction leads to cleavage and subsequent expression of a reporter gene (e.g., luciferase).

-

This compound and reference compounds at various concentrations.

-

-

Procedure:

-

Plate the Tango assay cells in a 96-well plate.

-

Add the test compounds at various concentrations and incubate for a sufficient period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (luminescence).

-

Plot the dose-response curve to determine the EC50 and Emax for β-arrestin-2 recruitment. This compound acts as a partial agonist in this assay.[1]

-

d-Amphetamine-Induced Hyperlocomotion in Mice

-

Objective: To assess the antipsychotic-like efficacy of this compound in a rodent model of psychosis.

-

Animals: Male C57BL/6 mice.

-

Materials:

-

This compound, aripiprazole, or vehicle control.

-

d-amphetamine.

-

Open-field activity chambers equipped with infrared beams to track movement.

-

-

Procedure:

-

Acclimate the mice to the activity chambers for a set period (e.g., 30 minutes).

-

Administer this compound (intraperitoneally, i.p.) at various doses.

-

After a pre-treatment interval (e.g., 30 minutes), administer d-amphetamine (e.g., 3 mg/kg, i.p.) to induce hyperlocomotion.

-

Record the locomotor activity (e.g., total distance traveled) for a defined period (e.g., 90 minutes).

-

Compare the locomotor activity of drug-treated groups to the vehicle-treated, amphetamine-stimulated group.

-

Calculate the ED50, the dose of this compound that produces a 50% reduction in the amphetamine-induced hyperlocomotion.[1]

-

Catalepsy Assessment in Mice

-

Objective: To evaluate the potential of this compound to induce extrapyramidal side effects (motor rigidity).

-

Animals: Wild-type and β-arrestin-2 knockout mice.

-

Materials:

-

This compound (e.g., 5.0 mg/kg), aripiprazole (5.0 mg/kg), haloperidol (2.0 mg/kg), or vehicle.

-

Inclined screen or horizontal bar apparatus.

-

-

Procedure:

-

Administer the test compound (i.p.) to the mice.

-

At specific time points after injection (e.g., 30 and 60 minutes), place the mouse's forepaws on the elevated bar or screen.

-

Measure the latency (in seconds) for the mouse to correct its posture and move both forepaws. A failure to move within a set time (e.g., 60 seconds) is considered a positive catalepsy score.

-

Compare the catalepsy scores across the different treatment groups and mouse genotypes. This compound does not induce catalepsy in wild-type mice but does in β-arrestin-2 knockout mice, supporting the hypothesis that β-arrestin signaling is protective against these side effects.[1]

-

References

- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. One moment, please... [b-neuro.com]

- 5. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

An In-depth Technical Guide to UNC9975's Antagonistic Effect on Gi-Regulated cAMP Production

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel compound UNC9975, focusing on its distinct mechanism of action related to G protein-coupled receptor (GPCR) signaling, specifically its effect on Gi-regulated cyclic adenosine (B11128) monophosphate (cAMP) production. This compound is a pioneering example of a β-arrestin-biased ligand for a Gi-coupled receptor, offering unique properties for therapeutic development, particularly in the field of antipsychotics.[1]

This compound: A Profile in Biased Agonism

This compound is a dopamine (B1211576) D2 receptor (D2R) ligand, developed as an analog of the atypical antipsychotic aripiprazole (B633).[2] Unlike traditional D2R agonists or antagonists that modulate the canonical G protein signaling pathway, this compound exhibits functional selectivity, or "biased agonism." It simultaneously acts as an antagonist of the Gi-protein-regulated inhibition of cAMP production while functioning as a partial agonist for D2R/β-arrestin-2 interactions.[1][3][4] This unique profile means this compound selectively activates the β-arrestin signaling cascade without engaging the Gαi/o-mediated pathway that leads to a decrease in intracellular cAMP.[5][6]

Signaling Pathways: The D2 Receptor and Functional Selectivity

The dopamine D2 receptor is a classic Gi-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis, thereby reducing intracellular cAMP levels.[7][8] However, emerging research has highlighted a parallel, G protein-independent signaling pathway mediated by β-arrestins.[1] this compound exploits this dichotomy.

-

Canonical Gi-Coupled Pathway: Upon activation by an agonist like dopamine or quinpirole (B1680403), the D2R couples to the inhibitory G protein, Gαi. This inhibits adenylyl cyclase, leading to a decrease in cAMP production. This pathway is associated with many of the behavioral effects of dopamine and is a primary target for traditional antipsychotics.[7]

-

β-Arrestin Pathway: Following receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, facilitating the recruitment of β-arrestin-2.[7] this compound preferentially activates this pathway, which is implicated in distinct downstream signaling events and is being explored for its potential to separate therapeutic effects from the side effects associated with Gi signaling.[1][4]

The diagram below illustrates this biased signaling mechanism.

Quantitative Analysis of this compound's Functional Profile

Studies have quantified the functional selectivity of this compound by comparing its activity in Gi-signaling assays (cAMP inhibition) and β-arrestin recruitment assays. The results consistently show that while full and partial agonists like quinpirole and aripiprazole inhibit cAMP production, this compound does not.[4][9] Conversely, this compound is a potent partial agonist for β-arrestin-2 recruitment.[4]

| Compound | D2R Gi-Coupled cAMP Inhibition Assay | D2R β-Arrestin-2 Recruitment (BRET) Assay |

| pEC₅₀ | Eₘₐₓ (%) | |

| Quinpirole | 8.49 ± 0.07 | 100 ± 3 |

| Aripiprazole | 7.4 ± 0.1 | 51 ± 5 |

| This compound | No Activity | No Activity |

| Data derived from Allen JA, et al. (2011) PNAS.[4] |

Experimental Protocols

The characterization of this compound's effect on Gi-regulated cAMP production was primarily conducted using a D2-mediated cAMP accumulation assay.[4]

4.1 Key Experiment: D2-Mediated cAMP Accumulation Assay

Objective: To measure the ability of a test compound to inhibit adenylyl cyclase and reduce cAMP levels via the D2R-Gi signaling pathway.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells cotransfected to express the human dopamine D2 receptor and a cAMP biosensor (e.g., GloSensor-22F).[4][9]

Materials:

-

HEK293T cells expressing D2R and GloSensor-22F

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

Isoproterenol (B85558) (β-adrenergic agonist to stimulate adenylyl cyclase and raise basal cAMP levels)

-

Test compounds (this compound, quinpirole, aripiprazole) at various concentrations

-

Luminescence plate reader

Methodology:

-

Cell Plating: Seed the transfected HEK293T cells into 384-well plates and culture overnight to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of test compounds (this compound and controls) in assay buffer.

-

Stimulation: Pre-incubate cells with the test compounds for a defined period (e.g., 5-15 minutes).

-

cAMP Induction: Add isoproterenol to all wells (except for negative controls) to stimulate adenylyl cyclase, thereby increasing intracellular cAMP.

-

Signal Detection: After a further incubation period, measure the luminescence signal using a plate reader. The GloSensor system utilizes a luciferase variant that emits light in direct proportion to the intracellular cAMP concentration.[4][10]

-

Data Analysis: A decrease in the isoproterenol-stimulated luminescence signal indicates that the test compound is acting as an agonist at the Gi-coupled D2R, inhibiting cAMP production. Data are typically normalized to the response of a full agonist (e.g., quinpirole) and vehicle control, and concentration-response curves are generated to calculate pEC₅₀ and Eₘₐₓ values.

4.2 Experimental Workflow Diagram

The following diagram outlines the logical flow of the D2-mediated cAMP accumulation assay.

Conclusion and Implications

This compound represents a significant advancement in GPCR pharmacology. By demonstrating potent antagonism at the Gi-regulated cAMP pathway while simultaneously activating β-arrestin-2 recruitment, it provides a powerful chemical probe to dissect the distinct roles of these two major D2R signaling cascades.[1][4] This functional selectivity is hypothesized to be a key mechanism for achieving therapeutic efficacy (e.g., antipsychotic action) while avoiding the motoric side effects associated with conventional D2R ligands that modulate the Gi pathway.[1][6] The data and protocols presented herein underscore the importance of evaluating compounds across multiple signaling axes to fully understand their pharmacological profile and therapeutic potential.

References

- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioon.com.cn [bioon.com.cn]

- 6. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 10. Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

The Significance of β-Arrestin Bias in UNC9975: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UNC9975, a functionally selective ligand for the Dopamine (B1211576) D2 receptor (D2R), with a pronounced bias towards the β-arrestin signaling pathway over canonical G protein-mediated signaling. This compound serves as a critical pharmacological tool to investigate the distinct roles of these pathways and represents a promising scaffold for the development of novel antipsychotics with improved side-effect profiles.

Core Concept: β-Arrestin Bias

G protein-coupled receptors (GPCRs), such as the D2R, are primary targets for a vast number of therapeutics. Traditionally, these receptors were understood to signal exclusively through G proteins. However, it is now well-established that GPCRs can also initiate signaling cascades through the recruitment of β-arrestins.[1][2] Ligands that preferentially activate one of these pathways over the other are termed "biased ligands" or "functionally selective ligands".[1] this compound is a pioneering example of a β-arrestin-biased ligand for a Gi-coupled GPCR.[3][4][5]

The significance of this bias lies in the potential to separate therapeutic effects from adverse side effects. For antipsychotics targeting the D2R, it is hypothesized that G protein signaling contributes to extrapyramidal side effects, while β-arrestin signaling may be crucial for antipsychotic efficacy.[1] this compound was developed to test this hypothesis and has demonstrated potent antipsychotic-like activity in preclinical models without inducing the motoric side effects commonly associated with typical antipsychotics.[3][4][5]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound in comparison to other key D2R ligands. This data highlights its unique β-arrestin-biased profile.

Table 1: G Protein-Mediated Signaling (cAMP Production Assay)

| Compound | pEC50 | EC50 (nM) | Emax (%) | Activity |

| This compound | - | - | Inactive | Antagonist |

| Aripiprazole | 7.4 ± 0.1 | 38 | 51 ± 5 | Partial Agonist |

| Quinpirole | 8.49 ± 0.07 | 3.2 | 100 ± 3 | Full Agonist |

Data sourced from Allen et al., 2011.[3]

Table 2: β-Arrestin-2 Recruitment (BRET Assay)

| Compound | pEC50 | EC50 (nM) | Emax (%) | Activity |

| This compound | - | - | - | Partial Agonist |

| Aripiprazole | - | - | - | Partial Agonist |

| UNC9994A | - | - | - | Partial Agonist |

Note: Specific EC50 and Emax values for β-arrestin recruitment from the initial discovery paper were not fully quantified in the provided text, but the compound was characterized as a partial agonist.[3][6] The agonist versus antagonist profile at D2R-βarr2 interactions can be modulated by the expression levels of GRK2 and βarr2.[6]

Table 3: Antagonist Activity at D2R-Gαi/o and D2R-βarr2 Pathways

| Compound | Pathway | IC50 (nM) (endogenous GRK2) | pIC50 (endogenous GRK2) | Inhibition (%) (endogenous GRK2) |

| This compound | Gαi/o GloSensor | 4.5 | 8.37 ± 0.11 | 48 ± 6 |

| This compound | βarr2 BRET | 2.8 | 8.58 ± 0.10 | 59 ± 8 |

| Aripiprazole | Gαi/o GloSensor | 11.5 | 8.10 ± 0.28 | 40 ± 8 |

| Aripiprazole | βarr2 BRET | 12.8 | 8.10 ± 0.28 | 71 ± 9 |

Data sourced from Park et al., 2020.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of a β-arrestin biased D2R ligand like this compound and a typical experimental workflow for assessing β-arrestin bias.

References

- 1. Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of UNC9975 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of UNC9975 to mice, a β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) agonist utilized in antipsychotic research.[1][2] This document outlines detailed protocols for its preparation and administration, summarizes key quantitative data from preclinical studies, and illustrates its mechanism of action through a signaling pathway diagram.

Introduction

This compound is a functionally selective ligand for the dopamine D2 receptor.[2] It acts as an antagonist of Gi-regulated cAMP production while simultaneously serving as a partial agonist for the interaction between the D2R and β-arrestin-2.[2][3][4] This biased agonism is of significant interest in the development of novel antipsychotic drugs with potentially improved side-effect profiles compared to traditional medications.[2][4] Preclinical studies in mice have demonstrated that this compound exhibits potent antipsychotic-like activity without inducing catalepsy, a common motor side effect of typical antipsychotics.[2][3][4]

Quantitative Data Summary

The following tables summarize key in vivo pharmacokinetic and pharmacodynamic parameters of this compound in mice, compiled from published literature.

Table 1: In Vivo Pharmacokinetics of this compound in Mice [3]

| Parameter | This compound | Aripiprazole (for comparison) |

| Brain Exposure | ~3-fold lower than aripiprazole | High |

| Brain Half-life | Longer than aripiprazole | Shorter than this compound |

| Brain/Plasma Ratio (over 24h) | Higher than aripiprazole | Lower than this compound |

| CNS Penetration | Excellent | Excellent |

Table 2: In Vivo Pharmacodynamics of this compound in Mouse Models [3]

| Model | Parameter | This compound | Aripiprazole (for comparison) |

| d-amphetamine-induced hyperlocomotion | ED₅₀ | 0.38 mg/kg | 0.36 mg/kg |

| Phencyclidine (PCP)-induced hyperlocomotion (Wild-Type mice) | ED₅₀ | 0.26 mg/kg | 0.13 mg/kg |

| Phencyclidine (PCP)-induced hyperlocomotion (β-arrestin-2 KO mice) | ED₅₀ | 0.75 mg/kg | 0.13 mg/kg |

Table 3: Recommended Dosage Range for this compound in Mice

| Application | Dosage Range (mg/kg) | Administration Route | Reference |

| Antipsychotic-like activity (hyperlocomotion models) | 0.25 - 2.0 | Intraperitoneal (i.p.) | [3] |

| Social behavior studies | 0.2 - 1.0 | Intraperitoneal (i.p.) | [5][6] |

| Catalepsy assessment | 5.0 | Intraperitoneal (i.p.) | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes two methods for preparing this compound for intraperitoneal (i.p.) injection in mice.

Method A: Saline-Based Formulation [3]

-

Materials:

-

This compound powder

-

0.9% sterile saline

-

Acetic acid

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

pH meter

-

-

Procedure:

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in a minimal amount of 0.2% acetic acid.

-

Add 0.9% sterile saline to achieve the final desired concentration.

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

Adjust the pH of the final solution to a physiologically compatible range (e.g., 5.0-7.0) if necessary.

-

The solution is now ready for intraperitoneal administration.

-

Method B: DMSO/PEG300/Tween 80 Formulation [7]

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 40 mg/mL).

-

For the final formulation, combine the components in the following ratio:

-

5% DMSO (from the stock solution)

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS

-

-

First, add the appropriate volume of the this compound/DMSO stock solution to a sterile tube.

-

Add the PEG300 and vortex until the solution is clear.

-

Add the Tween 80 and vortex again until the solution is clear.

-

Finally, add the saline or PBS and vortex thoroughly to ensure a homogenous mixture.

-

The solution is now ready for intraperitoneal administration.

-

Protocol 2: In Vivo Administration of this compound in Mice for Behavioral Testing

This protocol details the procedure for administering this compound to mice prior to assessing its effects on psychostimulant-induced hyperlocomotion.

-

Animals:

-

C57BL/6 mice are commonly used.[3]

-

Animals should be acclimated to the housing facility and testing room.

-

-

Materials:

-

Prepared this compound solution (from Protocol 1)

-

Vehicle control solution (the same formulation without this compound)

-

d-amphetamine or phencyclidine (PCP) solution

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal scale

-

Open field activity chambers

-

-

Procedure:

-

Weigh each mouse to accurately calculate the injection volume.

-

Administer the appropriate dose of this compound or vehicle control via intraperitoneal (i.p.) injection.

-

Allow for a 30-minute pre-treatment period.[3]

-

Following the pre-treatment period, administer the psychostimulant (e.g., 3 mg/kg d-amphetamine or 6 mg/kg PCP) via i.p. injection.[3]

-

Immediately place the mouse into the open field activity chamber and record locomotor activity for a specified duration (e.g., 40-90 minutes).[3]

-

Analyze the locomotor data to determine the effect of this compound on psychostimulant-induced hyperlocomotion.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathway of this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound at the Dopamine D2 Receptor.

Caption: Experimental workflow for assessing this compound's antipsychotic-like effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | D(2) agonist | TargetMol [targetmol.com]

Application Notes and Protocols for Cell-Based Assays to Determine UNC9975 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9975 is a novel, functionally selective or "biased" agonist for the dopamine (B1211576) D2 receptor (D2R).[1][2] Unlike traditional D2R agonists that activate G protein-mediated signaling pathways, this compound preferentially engages the β-arrestin pathway. Specifically, it acts as an antagonist at the Gαi-coupled pathway, which is responsible for inhibiting cyclic AMP (cAMP) production, while simultaneously serving as a partial agonist for the recruitment and activation of β-arrestin-2.[3][4] This unique pharmacological profile makes this compound a valuable research tool for dissecting the distinct roles of G protein and β-arrestin signaling in D2R function. It holds potential for the development of new antipsychotic drugs with improved side-effect profiles, particularly a reduction in motor side effects like catalepsy.[3][2]

These application notes provide detailed protocols for key cell-based assays designed to characterize the activity and biased agonism of this compound at the D2R.

D2R Signaling Pathways

The dopamine D2 receptor can signal through two primary pathways upon activation. The canonical pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The non-canonical pathway is initiated by G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, leading to the recruitment of β-arrestin-2. β-arrestin-2 binding desensitizes the G protein signal but also initiates its own downstream signaling cascade, including the activation of kinases like ERK1/2. This compound selectively activates this β-arrestin pathway while blocking the G protein pathway.

Quantitative Data Summary

The following table summarizes the in vitro potency and efficacy of this compound in various cell-based assays compared to other reference compounds. Data is primarily derived from studies in HEK293 cells expressing the human dopamine D2 receptor.[3]

| Compound | Assay | Cell Line | Potency (EC50 / pEC50) | Efficacy (Emax) | Reference |

| This compound | β-Arrestin-2 Recruitment (Tango) | HTLA | < 10 nM | 43% | [3] |

| β-Arrestin-2 Recruitment (DiscoveRx) | HEK293 | 5.7 nM / 8.24 ± 0.20 | 19 ± 1% | [3] | |

| β-Arrestin-2 Recruitment (BRET) | HEK293 | 6.0 nM / 8.22 ± 0.49 | 20 ± 3% | [3] | |

| Gαi cAMP Inhibition | HEK293T | No Agonist Activity | N/A | [3] | |

| Aripiprazole | β-Arrestin-2 Recruitment (Tango) | HTLA | Potent | 73% | [3] |

| β-Arrestin-2 Recruitment (DiscoveRx) | HEK293 | 3.4 nM / 8.47 ± 0.08 | 51 ± 1% | [3] | |

| Gαi cAMP Inhibition | HEK293T | 38 nM / 7.4 ± 0.1 | 51 ± 5% | [3] | |

| Quinpirole | β-Arrestin-2 Recruitment (Tango) | HTLA | Potent | 100% (Full Agonist) | [3] |

| β-Arrestin-2 Recruitment (DiscoveRx) | HEK293 | 56 nM / 7.25 ± 0.04 | 100 ± 2% | [3] | |

| Gαi cAMP Inhibition | HEK293T | 3.2 nM / 8.49 ± 0.07 | 100 ± 3% | [3] |

Experimental Protocols

Gαi-Coupled cAMP Inhibition Assay

This assay measures the ability of this compound to antagonize the Gαi-mediated inhibition of cAMP production. Since this compound is an antagonist for this pathway, the assay measures its ability to block the effect of a known D2R agonist (like quinpirole) on forskolin-stimulated cAMP levels. A more direct approach, as used in the foundational studies, is to measure if this compound can inhibit cAMP production on its own, where a lack of activity confirms its antagonist/inverse agonist profile at the G-protein pathway.[3]

Principle: Gαi activation inhibits adenylyl cyclase, reducing cAMP levels. To measure this, intracellular cAMP is first elevated using forskolin (B1673556). The inhibitory effect of a D2R agonist is then measured. This compound is expected to show no inhibition.

Workflow:

Protocol:

-

Cell Culture: Culture HEK293T cells stably or transiently expressing the human dopamine D2 receptor in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed cells into 384-well white opaque plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound, a reference agonist (e.g., quinpirole), and a reference antagonist in assay buffer (e.g., HBSS with 20 mM HEPES).

-

Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 20 µL of assay buffer containing the desired concentration of the test compound (this compound) or control compounds. c. Incubate for 15-30 minutes at 37°C. d. Add 20 µL of assay buffer containing a sub-maximal concentration of forskolin (e.g., 5-10 µM) to all wells to stimulate cAMP production. e. Incubate for 30 minutes at 37°C.

-

cAMP Detection: a. Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay using Homogeneous Time-Resolved FRET (HTRF) or an ELISA-based kit.[5][6] b. For HTRF, add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody according to the manufacturer's protocol. c. Incubate for 60 minutes at room temperature.

-

Data Analysis: a. Read the plate on an HTRF-compatible reader. b. Calculate the ratio of the acceptor (665 nm) to donor (620 nm) fluorescence. c. Plot the HTRF ratio against the log concentration of the compound. For agonists, determine EC50 and Emax values. For this compound, no significant decrease in the forskolin-stimulated signal is expected, confirming its lack of Gαi agonism.

β-Arrestin-2 Recruitment Assays

These assays are crucial for quantifying the primary activity of this compound: engaging the β-arrestin pathway. Several technologies can be used.

Principle: The D2R is fused to a transcription factor linked by a protease cleavage site. β-arrestin is fused to a protease. When this compound recruits β-arrestin-protease to the D2R, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase or β-lactamase).[7][8]

Workflow:

Protocol:

-

Cell Culture: Use HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein.[9][10]

-

Transfection: Transfect HTLA cells with a plasmid encoding the D2R fused to a TEV cleavage site (TCS) and the tTA transcription factor.

-

Cell Plating: 24 hours post-transfection, trypsinize and seed the cells into 384-well white plates at a density of 10,000-20,000 cells/well.

-

Compound Addition: Add serial dilutions of this compound or control ligands to the wells.

-

Incubation: Incubate the plates for 16-24 hours at 37°C to allow for reporter gene expression.

-

Detection: Add a luciferase substrate (e.g., Bright-Glo) to the wells and measure the luminescent signal using a plate reader.

-

Data Analysis: Plot luminescence against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Principle: BRET measures the proximity between two molecules. The D2R is fused to a Renilla luciferase (Rluc, the BRET donor), and β-arrestin-2 is fused to a yellow fluorescent protein (YFP or Venus, the BRET acceptor). Upon recruitment, the donor and acceptor are brought into close proximity (<10 nm), allowing energy transfer from Rluc to YFP upon addition of a substrate (coelenterazine). This results in an increase in YFP emission.[11][12][13]

Protocol:

-

Cell Culture & Transfection: Co-transfect HEK293 cells with plasmids encoding D2R-Rluc8 and Venus-β-arrestin-2. For enhanced signal, a GRK can also be co-expressed.[14]

-

Cell Plating: 24 hours post-transfection, seed cells into 96-well or 384-well white plates.

-

Assay Procedure: a. Wash cells with assay buffer (e.g., HBSS). b. Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells to a final concentration of 5 µM. c. Immediately add this compound or control compounds at various concentrations.

-

Detection: Measure the luminescence signal at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc donor (e.g., 485 nm) and one for the Venus acceptor (e.g., 530 nm).

-